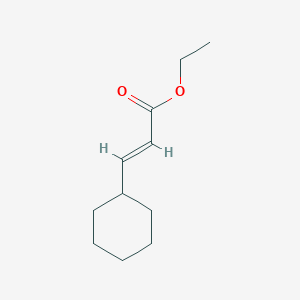

(E)-Ethyl 3-cyclohexylacrylate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl (E)-3-cyclohexylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18O2/c1-2-13-11(12)9-8-10-6-4-3-5-7-10/h8-10H,2-7H2,1H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLGCKLRNFQEFEO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17343-88-3 | |

| Record name | NSC244952 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

An In-depth Technical Guide to (E)-Ethyl 3-cyclohexylacrylate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of (E)-Ethyl 3-cyclohexylacrylate, a notable α,β-unsaturated ester. Designed for researchers, scientists, and professionals in drug development, this document delves into the molecule's synthesis, its detailed structural characterization through modern spectroscopic techniques, and its potential applications as a versatile chemical intermediate. The methodologies presented are grounded in established chemical principles, ensuring a robust and reproducible framework for scientific investigation.

Introduction and Molecular Overview

(E)-Ethyl 3-cyclohexylacrylate, with the IUPAC name ethyl (E)-3-cyclohexylprop-2-enoate, is an organic compound characterized by an ethyl ester functional group conjugated with a carbon-carbon double bond, which is further substituted with a cyclohexyl group.[1] This arrangement as an α,β-unsaturated system imparts unique reactivity, making it a valuable synthon in organic synthesis. The "E" designation in its name refers to the stereochemistry of the double bond, where the bulky cyclohexyl group and the ester group are on opposite sides, representing the more thermodynamically stable isomer. Its structure makes it a candidate for various chemical transformations, particularly nucleophilic conjugate additions (Michael additions), and a building block for more complex molecular architectures in pharmaceutical and materials science.[2]

Physicochemical Properties

A summary of the key physical and chemical properties of (E)-Ethyl 3-cyclohexylacrylate is presented below. These properties are essential for its handling, purification, and application in experimental settings.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₈O₂ | [1][3] |

| Molecular Weight | 182.26 g/mol | [1] |

| CAS Number | 17343-88-3 | [3] |

| Appearance | Colorless Liquid (Typical for similar acrylates) | [2] |

| Boiling Point | 246.4 °C at 760 mmHg | [4] |

| Density | 1.019 g/cm³ | [4] |

| Refractive Index | 1.521 | [4] |

| Flash Point | 113.4 °C | [4] |

| Storage Temperature | 2-8°C | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 4 | [4] |

Stereoselective Synthesis: The Horner-Wadsworth-Emmons Approach

The synthesis of α,β-unsaturated esters is a cornerstone of organic chemistry. For achieving high stereoselectivity favoring the (E)-isomer, the Horner-Wadsworth-Emmons (HWE) reaction is a superior choice compared to the classical Wittig reaction.[5][6]

Causality of Method Selection

The HWE reaction utilizes a stabilized phosphonate carbanion. The key advantages of this methodology are:

-

High (E)-Selectivity: The reaction mechanism proceeds through intermediates that thermodynamically favor the formation of the trans (E)-alkene.[7][8]

-

Ease of Purification: The byproduct of the HWE reaction is a water-soluble phosphate ester, which can be easily removed from the nonpolar organic product through a simple aqueous workup, circumventing the often-difficult separation of triphenylphosphine oxide in Wittig reactions.[7]

-

Increased Nucleophilicity: Phosphonate carbanions are generally more nucleophilic than their corresponding Wittig ylides, often leading to better yields, even with sterically hindered ketones and aldehydes.

The overall synthetic transformation is depicted below.

Caption: Workflow for the synthesis of (E)-Ethyl 3-cyclohexylacrylate.

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of (E)-Ethyl 3-cyclohexylacrylate.

Materials:

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Triethyl phosphonoacetate

-

Cyclohexanecarboxaldehyde

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Preparation of the Phosphonate Anion: a. Under an inert atmosphere, suspend sodium hydride (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and magnetic stirrer. b. Cool the suspension to 0 °C using an ice bath. c. Add triethyl phosphonoacetate (1.0 eq) dropwise via the dropping funnel over 15-20 minutes. d. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen gas evolution ceases. This indicates the complete formation of the phosphonate carbanion.

-

Reaction with Aldehyde: a. Cool the reaction mixture back to 0 °C. b. Add cyclohexanecarboxaldehyde (1.0 eq) dropwise. c. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup and Purification: a. Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. e. Purify the resulting crude oil via flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure (E)-Ethyl 3-cyclohexylacrylate.

HWE Reaction Mechanism

The stereochemical outcome of the HWE reaction is dictated by the thermodynamic stability of the intermediates in the reaction pathway.

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

The reaction begins with the nucleophilic attack of the phosphonate carbanion on the aldehyde's carbonyl carbon.[9] This step is typically reversible. The resulting intermediate can then form a four-membered ring structure, the oxaphosphetane. The subsequent elimination of the phosphate byproduct to form the alkene is irreversible and determines the product's stereochemistry. The transition state leading to the (E)-alkene is sterically less hindered and thus energetically favored.[7]

Spectroscopic Analysis: A Self-Validating System

Confirmation of the molecular structure, purity, and stereochemistry of the synthesized product is achieved through a combination of spectroscopic methods. The data from ¹H NMR, ¹³C NMR, IR, and MS collectively provide an unambiguous structural assignment.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the electronic environment, number, and connectivity of protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Vinylic H (α to C=O) | 5.7 - 5.9 | Doublet (d) | ~15.7 | 1H |

| Vinylic H (β to C=O) | 6.8 - 7.0 | Doublet of Doublets (dd) | ~15.7, ~6.5 | 1H |

| -O-CH₂-CH₃ | 4.1 - 4.2 | Quartet (q) | ~7.1 | 2H |

| -O-CH₂-CH₃ | 1.2 - 1.3 | Triplet (t) | ~7.1 | 3H |

| Cyclohexyl -CH- | 2.1 - 2.3 | Multiplet (m) | - | 1H |

| Cyclohexyl -CH₂- | 1.0 - 1.8 | Multiplet (m) | - | 10H |

Expertise Note: The large coupling constant (~15.7 Hz) between the two vinylic protons is the definitive diagnostic feature confirming the (E)-stereochemistry of the double bond. A (Z)-isomer would exhibit a much smaller coupling constant, typically in the range of 10-12 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Ester Carbonyl (-C=O) | 165 - 167 |

| Vinylic C (β to C=O) | 150 - 155 |

| Vinylic C (α to C=O) | 120 - 125 |

| Ester Methylene (-O-CH₂-) | 59 - 61 |

| Cyclohexyl Methine (-CH-) | 40 - 42 |

| Cyclohexyl Methylene (-CH₂-) | 25 - 34 (multiple peaks) |

| Ester Methyl (-CH₃) | 13 - 15 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~2930, ~2850 | C-H Stretch (Aliphatic - Cyclohexyl & Ethyl) |

| ~1720 | C=O Stretch (Conjugated Ester) |

| ~1640 | C=C Stretch (Alkene) |

| ~1170, ~1040 | C-O Stretch (Ester) |

| ~980 | =C-H Bend (Out-of-plane, trans-alkene) |

Expertise Note: The strong absorption at ~1720 cm⁻¹ confirms the presence of the conjugated ester carbonyl, while the peak at ~980 cm⁻¹ provides further evidence for the (E)-configuration of the double bond.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern.

-

Molecular Ion (M⁺): An expected peak at m/z = 182.13, corresponding to the exact mass of the C₁₁H₁₈O₂ molecule.[1]

-

Key Fragmentation: Common fragmentation pathways would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) or the entire ethyl ester functionality.

Potential Applications in Research and Drug Development

While (E)-Ethyl 3-cyclohexylacrylate is primarily a synthetic intermediate, its core structure—the α,β-unsaturated ester—is a privileged motif in medicinal chemistry and materials science.

Michael Acceptor in Biological Systems

The electron-deficient β-carbon of the acrylate system makes it a potent Michael acceptor, capable of undergoing conjugate addition with biological nucleophiles such as the cysteine residues in proteins. This reactivity is a key mechanism of action for many therapeutic agents.

Caption: The Michael Addition reaction as a basis for biological activity.

Intermediate for Pharmaceutical Synthesis

Acrylate derivatives are versatile starting materials. For instance, various substituted acrylates have been investigated as potential antibacterial agents and as precursors for anti-inflammatory compounds.[10][11] (E)-Ethyl 3-cyclohexylacrylate can serve as a scaffold to build more complex molecules. The cyclohexyl group provides lipophilicity, which can be crucial for tuning the pharmacokinetic properties (e.g., absorption, distribution, metabolism, and excretion - ADME) of a potential drug candidate.[10]

Conclusion

(E)-Ethyl 3-cyclohexylacrylate is a well-defined chemical entity whose synthesis can be achieved with high stereocontrol using established methods like the Horner-Wadsworth-Emmons reaction. Its structure can be rigorously validated through a suite of standard spectroscopic techniques, which together form a self-consistent proof of identity. The inherent reactivity of its α,β-unsaturated ester system makes it a valuable intermediate for organic synthesis, with potential applications in the development of novel therapeutics and advanced materials. This guide provides the foundational knowledge and practical protocols necessary for researchers to synthesize, characterize, and utilize this versatile molecule in their scientific endeavors.

References

-

(E)-Ethyl 3-cyclohexylacrylate - LookChem. (n.d.). Retrieved from [Link]

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

-

Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]

-

Ethyl (E)-(3-(4-((4-bromobenzyl)oxy)phenyl)acryloyl)glycinate - MDPI. (n.d.). Retrieved from [Link]

-

Ethyl acrylate - Wikipedia. (n.d.). Retrieved from [Link]

-

(E)-Ethyl 3-cyclohexylacrylate | C11H18O2 | CID 5358357 - PubChem - NIH. (n.d.). Retrieved from [Link]

-

(E)-Ethyl 3-cyclohexylacrylate - ChemBK. (n.d.). Retrieved from [Link]

-

Wittig reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

Horner–Wadsworth–Emmons reaction - Wikipedia. (n.d.). Retrieved from [Link]

-

A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde | The Journal of Organic Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

-

Horner-Wadsworth-Emmons Reaction - YouTube. (2023, November 20). Retrieved from [Link]

Sources

- 1. (E)-Ethyl 3-cyclohexylacrylate | C11H18O2 | CID 5358357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 3. chembk.com [chembk.com]

- 4. lookchem.com [lookchem.com]

- 5. Wittig reaction - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Wittig-Horner Reaction [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 10. Molecular docking and computational assessment of spectroscopic analysis of ethyl 3-(4-chloro-2-methylphenylamino)-3-phenylacrylate as a potential antibacterial agent - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (E)-Ethyl 3-cyclohexylacrylate from Cyclohexanecarboxaldehyde

Abstract

This technical guide provides a comprehensive overview of the synthesis of (E)-Ethyl 3-cyclohexylacrylate, a valuable α,β-unsaturated ester, from cyclohexanecarboxaldehyde. The document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the mechanistic underpinnings of the preferred synthetic route, the Horner-Wadsworth-Emmons reaction, and provides detailed, field-proven experimental protocols. A comparative discussion of the Wittig reaction is also included to highlight the rationale behind the choice of the primary synthetic method. This guide emphasizes experimental design, causality, and self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: Strategic Importance of α,β-Unsaturated Esters

α,β-Unsaturated esters are a pivotal class of organic compounds, serving as versatile intermediates in a myriad of synthetic transformations. Their inherent Michael acceptor reactivity and the presence of a reactive double bond make them indispensable building blocks in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and fragrances. The specific target of this guide, (E)-Ethyl 3-cyclohexylacrylate, is of interest due to its potential applications in areas where lipophilic and sterically hindered moieties are desirable. The primary challenge in the synthesis of such compounds lies in achieving high stereoselectivity for the desired (E)-isomer, which often dictates the biological activity and physical properties of the final product.

This guide will focus on the Horner-Wadsworth-Emmons (HWE) reaction as the most robust and stereoselective method for the synthesis of (E)-Ethyl 3-cyclohexylacrylate from cyclohexanecarboxaldehyde. The underlying principles of the HWE reaction will be explored, along with a detailed experimental workflow.

The Horner-Wadsworth-Emmons Reaction: The Preferred Synthetic Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful olefination reaction that utilizes a phosphonate-stabilized carbanion to convert aldehydes or ketones into alkenes.[1][2] For the synthesis of α,β-unsaturated esters, the HWE reaction offers significant advantages over the classical Wittig reaction, most notably its superior (E)-stereoselectivity.[3]

Mechanistic Insight and Rationale for (E)-Selectivity

The mechanism of the HWE reaction begins with the deprotonation of the phosphonate reagent, in this case, triethyl phosphonoacetate, by a suitable base to form a nucleophilic phosphonate carbanion.[1] This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of cyclohexanecarboxaldehyde. The subsequent steps involve the formation of a tetrahedral intermediate which then cyclizes to form an oxaphosphetane intermediate. The elimination of a water-soluble phosphate byproduct drives the reaction to completion, yielding the desired alkene.[1][4]

The high (E)-selectivity of the HWE reaction is attributed to the thermodynamic control of the reaction pathway. The steric hindrance between the cyclohexyl group and the phosphonate moiety in the transition state leading to the (Z)-isomer is significantly higher than that in the transition state for the (E)-isomer. This energy difference favors the formation of the more stable (E)-alkene.[3]

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

Sources

Wittig or Horner-Wadsworth-Emmons synthesis of ethyl 3-cyclohexylacrylate

Executive Summary & Strategic Rationale

Ethyl 3-cyclohexylacrylate is a pivotal intermediate in the synthesis of various pharmaceuticals, specifically serving as a Michael acceptor in the development of HDAC inhibitors and as a core scaffold in flavor and fragrance chemistry.

While both the Wittig and Horner-Wadsworth-Emmons (HWE) reactions yield the target

Core Reaction Scheme

The transformation involves the olefination of cyclohexanecarbaldehyde with an acetate-derived phosphorous reagent.

-

Target: Ethyl (

)-3-cyclohexylacrylate -

Precursor: Cyclohexanecarbaldehyde

-

Critical Quality Attribute (CQA):

isomeric ratio > 20:1

Path A: Horner-Wadsworth-Emmons (HWE) Reaction

Status: Preferred Process Route (High Stereocontrol, Easy Workup)

The HWE reaction utilizes phosphonate-stabilized carbanions.[1][2][3] Unlike the Wittig reagents, phosphonates are more nucleophilic and the phosphate salt byproduct is water-soluble, eliminating the difficult removal of triphenylphosphine oxide (TPPO).

Mechanism & Stereoselectivity

The reaction proceeds under thermodynamic control . The lithiated phosphonate adds to the aldehyde to form an alkoxide intermediate. This reversibly closes to form an oxaphosphetane. The steric bulk of the cyclohexane ring and the ester group drives the equilibrium toward the trans-oxaphosphetane, which collapses to yield the thermodynamically stable (

Standard Protocol (NaH/THF Conditions)

Best for: Robust substrates, high throughput.

Reagents:

-

Cyclohexanecarbaldehyde (1.0 equiv)

-

Triethyl phosphonoacetate (1.2 equiv)

-

Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

-

Solvent: Anhydrous THF (0.5 M concentration relative to aldehyde)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck flask under

, suspend NaH (1.2 equiv) in anhydrous THF at 0°C. -

Deprotonation: Add triethyl phosphonoacetate (1.2 equiv) dropwise. Evolution of

gas will be vigorous.[4] Stir at 0°C for 30 minutes until the solution becomes clear (formation of the sodiophosphonate). -

Addition: Add cyclohexanecarbaldehyde (1.0 equiv) dropwise, maintaining internal temperature < 10°C.

-

Reaction: Allow the mixture to warm to room temperature (23°C). Stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1).

-

Quench: Cool to 0°C and carefully quench with Saturated

. -

Workup: The byproduct, sodium diethyl phosphate, is water-soluble.[5] Extract the aqueous layer with

(3x). Wash combined organics with Brine, dry over

The Masamune-Roush Modification (Mild Conditions)

Best for: Base-sensitive substrates or preventing epimerization.

If the substrate contains base-sensitive moieties, replace NaH with the Masamune-Roush system:

-

Base: DBU (1.2 equiv)

-

Additive: LiCl (1.5 equiv, anhydrous)

-

Solvent: MeCN or THF

-

Insight: LiCl increases the acidity of the phosphonate proton via chelation, allowing the use of the weaker base (DBU) and ensuring high

-selectivity via a tight transition state.

Path B: Wittig Olefination

Status: Robust Bench Alternative (No Strong Bases Required)

The Wittig reaction uses a stabilized ylide.[1][6][7] While the reaction is generally slower and the byproduct (TPPO) is difficult to remove, it requires no activation step (pre-formed ylide) and operates under neutral conditions.

Protocol (Stabilized Ylide)

Reagents:

-

Cyclohexanecarbaldehyde (1.0 equiv)

-

(Carbethoxymethylene)triphenylphosphorane (1.2 equiv)

-

Solvent: DCM (Dichloromethane) or Toluene

Step-by-Step Methodology:

-

Setup: Dissolve cyclohexanecarbaldehyde (1.0 equiv) in DCM (0.3 M).

-

Addition: Add the solid ylide (1.2 equiv) in one portion.

-

Reaction: Stir at room temperature for 12–18 hours.

-

Optimization: If conversion is slow, switch solvent to Toluene and reflux (110°C) for 4–6 hours.

-

-

Workup: Concentrate the solvent directly.

-

Purification (Critical): The residue will contain significant Triphenylphosphine Oxide (TPPO). See Section 4 for removal strategies.

Process Safety & Purification Strategies

The TPPO Problem (Wittig Specific)

Triphenylphosphine oxide (TPPO) is the primary drawback of the Wittig route. It co-elutes with products and clogs columns.

Removal Techniques:

-

Precipitation: Dissolve the crude residue in a minimum amount of warm Toluene, then add cold Hexanes (ratio 1:5). TPPO precipitates as a white solid; filter off.

-

Complexation: Add

(2 equiv) in Ethanol. TPPO forms a coordinate complex

Comparative Data Analysis

| Feature | HWE Reaction | Wittig Reaction |

| Reagent Cost | Low (Phosphonates are cheap) | Moderate (Phosphonium salts) |

| Atom Economy | Higher (Phosphate byproduct MW ~170) | Lower (TPPO byproduct MW ~278) |

| Stereoselectivity | Excellent ( | Good ( |

| Workup | Aqueous extraction (Phosphate is water soluble) | Chromatography/Crystallization required |

| Reaction Time | Fast (2-4 hours) | Slow (12-24 hours) |

Visualizing the Decision Matrix

The following diagram illustrates the mechanistic pathways and the decision logic for selecting the optimal route.

Figure 1: Decision matrix and mechanistic flow for the synthesis of Ethyl 3-cyclohexylacrylate.

References

-

Wadsworth, W. S.; Emmons, W. D. (1961).[4][5] "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 83(7), 1733–1738. Link

-

Blanchette, M. A.; Choy, W.; Davis, J. T.; Essenfeld, A. P.; Masamune, S.; Roush, W. R. (1984). "Horner-Wadsworth-Emmons reaction: Use of lithium chloride and DBU."[1][2] Tetrahedron Letters, 25(21), 2183–2186. Link

-

Organic Syntheses. (1965). "Ethyl Cyclohexylideneacetate."[4] Organic Syntheses, Coll.[4] Vol. 5, p.509.[4] Link

-

Batesky, D. C.; Goldfogel, M. J.; Weix, D. J. (2013). "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride." Journal of Organic Chemistry, 82(19), 9931–9936. Link

Sources

- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 2. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 6. people.chem.umass.edu [people.chem.umass.edu]

- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]

Physical properties like boiling point and density of (E)-Ethyl 3-cyclohexylacrylate

Physical Properties, Synthesis Logic, and Analytical Protocols

Executive Summary

(E)-Ethyl 3-cyclohexylacrylate (CAS: 17343-88-3) is a specialized

This guide provides a rigorous technical analysis of its physical properties, focusing on boiling point and density, and establishes authoritative protocols for their experimental verification. It addresses the challenge of stereochemical purity—specifically the thermodynamic stability of the (E)-isomer versus the (Z)-isomer—and outlines the purification workflows necessary for high-grade applications.

Chemical Identity & Structural Analysis

The physicochemical behavior of (E)-Ethyl 3-cyclohexylacrylate is governed by the conjugation of the ester carbonyl with the alkene, stabilized by the bulky cyclohexyl group in the trans (E) configuration.

| Attribute | Technical Detail |

| IUPAC Name | Ethyl (2E)-3-cyclohexylprop-2-enoate |

| CAS Number | 17343-88-3 |

| Molecular Formula | C |

| Molecular Weight | 182.26 g/mol |

| SMILES | CCOC(=O)/C=C/C1CCCCC1 |

| Stereochemistry | (E)-isomer (Trans); thermodynamically favored over (Z) |

Physical Properties Profile

The following data aggregates literature values and predicted physicochemical constants. Note the significant boiling point elevation compared to simple acrylates, necessitating vacuum manipulation.

Table 1: Key Physical Constants

| Property | Value | Condition / Context |

| Boiling Point (Atm) | 246.4 °C | @ 760 mmHg (Predicted/Lit) [1] |

| Boiling Point (Vac) | Est. 105–110 °C | @ 10–15 mmHg (Recommended for isolation) |

| Density | 1.019 g/cm³ | @ 25 °C [1] |

| Refractive Index ( | 1.521 | Indicative of conjugation and purity [1] |

| Flash Point | 113.4 °C | Closed Cup; High thermal stability required |

| Vapor Pressure | 0.0272 mmHg | @ 25 °C; Low volatility at ambient temp |

| Appearance | Colorless Liquid | Clear, distinct fruity/ester odor |

Structure-Property Analysis

-

Density (1.019 g/cm³): The compound is slightly denser than water. This contrasts with aliphatic esters (often <1.0 g/cm³) and is attributed to the compact packing of the cyclohexyl ring combined with the polar ester functionality.

-

Boiling Point (246.4 °C): The high boiling point reflects significant van der Waals interactions driven by the cyclohexyl ring. Critical Insight: Distillation at atmospheric pressure (760 mmHg) poses a high risk of thermal polymerization or isomerization. Vacuum distillation is the mandatory standard for purification.

Experimental Determination Protocols

To ensure data integrity (E-E-A-T), the following protocols replace generic instructions with precision methodologies suitable for high-boiling, potentially polymerizable esters.

Protocol A: Boiling Point Determination (Vacuum Method)

Objective: Determine the boiling point without thermal degradation. Method: Reduced Pressure Distillation with Nitrogen Bleed.

-

Setup: Assemble a short-path distillation apparatus. Use a digital vacuum gauge (manometer) positioned between the trap and the pump.

-

Stabilization: Add 0.1% w/w hydroquinone (polymerization inhibitor) to the boiling flask if the sample is crude.

-

Equilibration: Evacuate the system to a stable baseline pressure (target: 10 mmHg).

-

Heating Ramp: Slowly heat the oil bath. The differential between bath temperature and vapor temperature should not exceed 20 °C.

-

Data Capture: Record the temperature plateau where the distillate condenses at a constant rate (1 drop/second).

-

Validation: Convert the observed

at

-

Protocol B: Density Determination (Oscillating U-Tube)

Objective: Precision measurement for purity validation. Method: Digital Density Meter (e.g., Anton Paar).

-

Calibration: Calibrate the instrument using ultra-pure water (

g/cm³ at 25 °C) and dry air. -

Sample Prep: Filter the (E)-Ethyl 3-cyclohexylacrylate through a 0.45 µm PTFE filter to remove particulates that could induce bubble formation.

-

Injection: Inject 2 mL into the oscillating cell, ensuring no micro-bubbles are trapped (bubbles artificially lower density readings).

-

Equilibration: Allow the internal Peltier thermostat to stabilize the sample at exactly 25.00 °C.

-

Measurement: Record density to 4 decimal places.

-

Acceptance Criteria: Value must fall within

g/cm³.[2] Deviations often indicate residual solvent (lower density) or hydrolysis products (higher density).

-

Synthesis & Purity Context

Understanding the synthesis is vital for interpreting physical property deviations. The preferred route for high (E)-selectivity is the Horner-Wadsworth-Emmons (HWE) reaction.

-

Reaction: Cyclohexanecarbaldehyde + Triethyl phosphonoacetate

(E)-Ethyl 3-cyclohexylacrylate. -

Impurity Profile:

Visualization of Technical Workflows

Diagram 1: Synthesis and Purification Logic

This workflow illustrates the critical path from synthesis to physical property validation, highlighting the decision nodes for purity.

Caption: Workflow for the synthesis and purification of (E)-Ethyl 3-cyclohexylacrylate, emphasizing vacuum distillation to ensure isomeric purity.

Diagram 2: Structure-Property Causality

This diagram maps how specific structural features of the molecule dictate the observed physical properties.

Caption: Causal map linking structural moieties (cyclohexyl, ester, alkene) to key physical properties (boiling point, density).[1][2][5][6][7][8][9][10][11]

Applications in Drug Development

(E)-Ethyl 3-cyclohexylacrylate serves as a strategic intermediate in Fragment-Based Drug Discovery (FBDD) .

-

Bioisosterism: It is the precursor to 3-cyclohexylpropanoic acid derivatives, where the cyclohexyl ring acts as a non-aromatic bioisostere for phenyl groups, reducing

- -

Michael Acceptors: The

-unsaturated system is utilized in the synthesis of covalent inhibitors targeting cysteine residues in proteins. -

Metabolic Stability: Replacing a phenyl ring with a cyclohexyl ring (via hydrogenation of the phenyl precursor or direct synthesis using this acrylate) blocks metabolic oxidation at the para-position, extending the half-life of candidate drugs.

References

-

LookChem. (E)-Ethyl 3-cyclohexylacrylate Physical Properties and Safety Data. Retrieved February 1, 2026, from [Link]

-

National Institutes of Health (NIH) PubChem. Compound Summary: Ethyl 3-cyclohexylacrylate (CID 5358357).[9] Retrieved February 1, 2026, from [Link][8]

-

Innospk. Exploring Cyclohexyl Prop-2-Enoate: Properties and Applications. Retrieved February 1, 2026, from [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. lookchem.com [lookchem.com]

- 3. polymersource.ca [polymersource.ca]

- 4. Synthesis of poly(ethyl acrylate-co-allyl acrylates) from acrylate mixtures prepared by a continuous solvent-free enzymatic process - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Ethyl 3-cyclohexylprop-2-ynoate | C11H16O2 | CID 316633 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 7. ETHYL ACRYLATE, STABILIZED | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. ethyl (E)-3-cyclohexyl-3-phenylprop-2-enoate | C17H22O2 | CID 12565686 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (E)-Ethyl 3-cyclohexylacrylate | C11H18O2 | CID 5358357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. ethyl cyclohexane propionate, 10094-36-7 [thegoodscentscompany.com]

- 11. innospk.com [innospk.com]

Biological Potentials of Cyclohexylacrylate Derivatives: From Antimicrobial Coatings to Covalent Warheads

Executive Summary

Cyclohexylacrylate derivatives represent a versatile class of chemical entities bridging the gap between materials science and medicinal chemistry. Characterized by a lipophilic cyclohexyl ring coupled to an electrophilic acrylate moiety, these compounds exhibit dual functionality: the acrylate group acts as a reactive "warhead" capable of Michael addition, while the cyclohexyl group facilitates membrane permeation and hydrophobic binding.

This guide analyzes their biological activities, specifically focusing on antimicrobial efficacy (in polymeric forms) and cytotoxic/anticancer potential (as small-molecule covalent inhibitors). We provide detailed experimental workflows for synthesis and bioassay validation, grounded in recent structure-activity relationship (SAR) data.

Chemical Context & Mechanism of Action[1][2][3]

The Pharmacophore: Electrophile + Lipophile

The biological activity of cyclohexylacrylate derivatives is governed by two distinct structural domains:

-

The Michael Acceptor (Acrylate): The

-unsaturated carbonyl system is a soft electrophile. It targets nucleophilic residues (primarily Cysteine-SH ) on biological macromolecules via 1,4-conjugate addition. -

The Hydrophobic Anchor (Cyclohexyl): This moiety increases the partition coefficient (LogP), enhancing passive transport across bacterial cell walls or mammalian cell membranes.

Molecular Mechanism: Covalent Modification

In pharmacological contexts, these derivatives often function as covalent inhibitors . The irreversible binding to cysteine residues in enzymes (e.g., kinases, proteases) or transcription factors (e.g., Keap1, NF-

Figure 1: Mechanism of Action – Michael Addition & Signaling Disruption

Caption: The

Therapeutic Applications & Biological Activities[1][4][5][6][7][8][9][10]

Antimicrobial & Antifungal Activity

Research indicates that cyclohexylacrylate derivatives, particularly when copolymerized or functionalized, exhibit potent antimicrobial properties.

-

Mechanism: The hydrophobic cyclohexyl group penetrates the lipid bilayer of bacteria, while the acrylate moiety (or its polymer backbone) disrupts membrane integrity.

-

Key Findings:

-

Copolymers: N-cyclohexylacrylamide (structurally related) and methacrylate copolymers show higher efficacy than standard antibiotics like Ciprofloxacin against specific strains (E. coli, S. typhi) due to the "perfect prison" effect—trapping bacteria on surfaces.

-

Anti-fouling: 4-tert-butylcyclohexyl acrylate copolymers significantly reduce bacterial adhesion (up to 67-fold reduction for S. aureus).[1]

-

Cytotoxicity & Anticancer Potential

While high cytotoxicity is a risk for biomaterials, it is a desired trait for anticancer therapeutics.

-

SAR Insight: Cytotoxicity correlates inversely with polarity. More lipophilic acrylates (higher LogP) like cyclohexylacrylate are generally more cytotoxic than methyl acrylate because they accumulate intracellularly.

-

Pathway: Induction of oxidative stress via GSH depletion and upregulation of pro-inflammatory markers (Cox2, Nos2).

-

Selective Toxicity: Functionalized derivatives (e.g., 3,4-epoxycyclohexylmethyl) are being explored to target rapidly dividing cells, although "off-target" reactivity remains a challenge in drug design.

Quantitative Data Summary

The following table synthesizes comparative biological data from key studies on acrylate derivatives.

| Compound Class | Test Organism / Cell Line | Metric | Value / Observation | Reference |

| Poly(NCA-co-MACU) | S. typhi (Bacteria) | Zone of Inhibition | 27 mm (vs 24 mm for Ciprofloxacin) | [1] |

| Poly(NCA-co-MACU) | C. albicans (Fungi) | Zone of Inhibition | High Activity (Specific value varies by ratio) | [1] |

| Cyclohexyl Acrylate | HeLa Cells (Cancer) | IC50 | < 100 | [2] |

| 4-t-butylcyclohexyl acrylate | S. aureus (Bacteria) | Adhesion Reduction | 67-fold reduction vs silicone control | [3] |

| n-Butyl Acrylate | RAW264.7 (Macrophage) | Gene Expression | Upregulates Cox2, Nos2 (Inflammation) | [4] |

Experimental Protocols

Protocol A: Synthesis of Functionalized Cyclohexylacrylate (General)

A standard procedure for generating derivatives via esterification.

Reagents: Cyclohexanol derivative (1.0 eq), Acryloyl chloride (1.2 eq), Triethylamine (1.5 eq), Dichloromethane (DCM).

-

Setup: Purge a 3-neck round-bottom flask with nitrogen. Add cyclohexanol derivative dissolved in anhydrous DCM.

-

Cooling: Cool the solution to 0°C using an ice bath.

-

Addition: Add Triethylamine (base) to scavenge HCl.

-

Reaction: Dropwise add Acryloyl chloride over 30 minutes. Maintain temp < 5°C to prevent polymerization.

-

Workup: Stir at RT for 4 hours. Wash with NaHCO3 (sat.) and Brine. Dry over MgSO4.[2]

-

Purification: Flash column chromatography (Hexane/EtOAc).

-

Validation: Confirm structure via 1H-NMR (Look for alkene protons at

5.8–6.4 ppm).

Protocol B: Antimicrobial Susceptibility Testing (MIC)

Self-validating protocol using Resazurin dye.

-

Preparation: Prepare stock solution of the cyclohexylacrylate derivative in DMSO (10 mg/mL).

-

Dilution: Perform serial 2-fold dilutions in a 96-well plate using Mueller-Hinton Broth (MHB). Final range: 512

g/mL to 0.5 -

Inoculation: Add 10

L of bacterial suspension (adjusted to -

Controls:

-

Positive Control: Ciprofloxacin.

-

Negative Control: DMSO only (ensure < 1% final conc).

-

Sterility Control: Media only.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Add 10

L Resazurin (0.01%). Incubate 2 hours. Blue

Protocol C: In Vitro Cytotoxicity (MTT Assay)

To assess anticancer potential or material safety.

-

Seeding: Seed HeLa or RAW264.7 cells at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Treat cells with derivative (0.1 – 1000

M) for 24h or 48h. -

Labeling: Add MTT reagent (5 mg/mL in PBS) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media. Add DMSO to dissolve formazan crystals.

-

Measurement: Read Absorbance at 570 nm.

-

Analysis: Plot Dose-Response curve. Calculate IC50 using non-linear regression.

Experimental Workflow Diagram

Figure 2: Drug Discovery Pipeline for Cyclohexylacrylate Derivatives

Caption: Integrated workflow from molecular design to biological validation.

References

-

Synthesis, Characterization and Antimicrobial studies of N-cyclohexyl acrylamide and 7-methacryloyloxy-4-methyl coumarin copolymers. YMER Digital. (2022).[3] Link

-

Cytotoxic Effects of Acrylates and Methacrylates: Relationships of Monomer Structures and Cytotoxicity. Journal of Biomedical Materials Research. (1997).[4] Link

-

Polymers showing intrinsic antimicrobial activity. RSC Advances. (2022). Link

-

Cytotoxicity and Pro-inflammatory Properties of Aliphatic Alpha, Beta-unsaturated Acid and Ester Monomers. In Vivo. (2019). Link

-

Antimicrobial activity of p-hydroxyphenyl acrylate derivatives. Journal of Agricultural and Food Chemistry. (2004). Link

Sources

- 1. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00558A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of acrylates and methacrylates: relationships of monomer structures and cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolution and Utility of α,β-Unsaturated Esters: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of α,β-unsaturated esters, tracing their trajectory from 19th-century curiosity to linchpins in modern organic synthesis and covalent drug discovery. We examine the electronic underpinnings of their reactivity, specifically the vinylogous nature that enables conjugate additions, and detail the evolution of synthetic methodologies from the Reformatsky reaction to the Horner-Wadsworth-Emmons (HWE) olefination. A specific focus is placed on their role as "warheads" in medicinal chemistry, exemplified by the immunomodulator dimethyl fumarate.[1]

Introduction: The Vinylogous Electrophile

α,β-Unsaturated esters (conjugated esters) are a class of organic compounds characterized by a carbonyl group conjugated with an alkene.[2] This structural motif (

This "vinylogy" renders the

Electronic Structure & Reactivity Profile

-

1,2-Addition: Hard nucleophiles (e.g., Grignard reagents) often attack the carbonyl carbon directly.

-

1,4-Addition (Conjugate): Soft nucleophiles (e.g., thiols, cuprates, malonates) attack the

-carbon. This is the basis for their utility in covalent inhibition.

Historical Evolution: From Acrylates to Stereocontrol

The history of α,β-unsaturated esters is a mirror of the history of organic synthesis itself, moving from isolation and bulk polymerization to precise stereochemical control.

19th Century: Discovery and Polymerization

-

1843: Acrylic acid was first identified by oxidation of acrolein.

-

1865: Methacrylic acid discovery followed shortly after.

-

1873: Tollens and Caspary discovered methyl methacrylate (MMA). They noted its tendency to transform into a hard, transparent solid—the first observation of poly(methyl methacrylate) (PMMA).

-

1887 (The Synthetic Dawn): Sergey Reformatsky discovered that

-halo esters could react with aldehydes/ketones in the presence of zinc to form

20th Century: The Era of Stereocontrol

The mid-20th century introduced phosphorus-based chemistry, solving the issue of controlling alkene geometry (

-

1954: Georg Wittig reported the reaction of phosphonium ylides with carbonyls. While revolutionary, the Wittig reaction with stabilized ylides (esters) was often slow and gave mixed stereoselectivity.

-

1958 (The HWE Breakthrough): Leopold Horner, followed by William Wadsworth and William Emmons, modified the Wittig reaction using phosphonate carbanions. This Horner-Wadsworth-Emmons (HWE) reaction became the gold standard for synthesizing

-

Figure 1: Timeline of key discoveries in the chemistry of α,β-unsaturated esters.

Synthetic Methodologies: A Comparative Analysis

For the modern researcher, choosing the right synthesis method depends on substrate sensitivity, required stereochemistry, and atom economy.

Table 1: Comparison of Synthetic Routes to α,β-Unsaturated Esters

| Method | Reagents | Stereoselectivity | Key Advantage | Limitation |

| Reformatsky | Low (mixture) | Tolerates steric bulk; chemoselective. | Requires dehydration step; poor stereocontrol. | |

| Wittig | Phosphonium ylide, Aldehyde | Moderate ( | Neutral conditions. | Triphenylphosphine oxide byproduct is hard to remove. |

| HWE | Phosphonate, Base (NaH), Aldehyde | High ( | Water-soluble byproduct; reliable. | Requires basic conditions. |

| Still-Gennari | Trifluoroethyl phosphonate, KHMDS | High ( | Access to rare | Expensive reagents; cryogenic conditions. |

| Heck Reaction | Acrylate, Aryl Halide, Pd cat. | High ( | Couples directly to aryl rings. | Requires transition metal catalyst. |

| Cross-Metathesis | Acrylate, Terminal Alkene, Ru cat. | High ( | High functional group tolerance. | Expensive Ru catalysts (Grubbs). |

Mechanism of the Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is preferred for its thermodynamic control, which heavily favors the

Figure 2: Step-wise mechanism of the HWE reaction highlighting the formation of the thermodynamically stable E-alkene.

Experimental Protocol: High-Selectivity HWE Olefination

Objective: Synthesis of Ethyl (E)-cinnamate via HWE Reaction.

Rationale: This protocol uses sodium hydride (NaH) in THF. NaH ensures complete deprotonation of the phosphonate, while THF provides excellent solubility for the intermediate. The reaction is thermodynamically controlled to yield >95%

Reagents

-

Benzaldehyde (10 mmol, 1.06 g)

-

Triethyl phosphonoacetate (11 mmol, 2.46 g)

-

Sodium hydride (60% dispersion in mineral oil, 12 mmol, 0.48 g)

-

Tetrahydrofuran (THF), anhydrous (30 mL)

Methodology

-

Preparation of Phosphonate Anion:

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Add NaH (12 mmol) and wash twice with dry hexane to remove mineral oil (optional, but improves purity).

-

Add anhydrous THF (20 mL) and cool to 0°C in an ice bath.

-

Add triethyl phosphonoacetate (11 mmol) dropwise over 10 minutes. Observation: Hydrogen gas evolution will occur.

-

Stir at 0°C for 30 minutes until the solution becomes clear (formation of the carbanion).

-

-

Olefination:

-

Dissolve benzaldehyde (10 mmol) in THF (10 mL).

-

Add the aldehyde solution dropwise to the phosphonate anion at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2 hours. Monitoring: Check reaction progress via TLC (20% EtOAc/Hexane).

-

-

Work-up:

-

Quench the reaction with saturated aqueous ammonium chloride (20 mL).

-

Extract the aqueous layer with diethyl ether (

mL). -

Combine organic layers and wash with brine (30 mL).

-

Dry over anhydrous magnesium sulfate (

), filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude oil typically contains >95%

-isomer. -

Purify via flash column chromatography (Silica gel, 10:1 Hexane:EtOAc) to obtain a clear oil.

-

Self-Validating Check: The

Applications in Drug Development: The Covalent Warhead[3][4][5][6]

In medicinal chemistry, the

Case Study: Dimethyl Fumarate (Tecfidera)

Indication: Multiple Sclerosis (MS) and Psoriasis.[3][4][5][6][7][8]

Mechanism: Dimethyl fumarate (DMF) is a simple

-

Cell Entry: DMF is lipophilic and easily crosses cell membranes.

-

Metabolism: Inside the cell, it is rapidly hydrolyzed to Monomethyl Fumarate (MMF) .

-

Target Engagement: Both DMF and MMF are Michael acceptors. They react with critical cysteine residues (e.g., Cys151) on Keap1 .

-

Pathway Activation: Keap1 normally suppresses Nrf2 . When Keap1 is alkylated by the fumarate, it releases Nrf2.

-

Result: Nrf2 translocates to the nucleus, activating antioxidant response elements (ARE) and reducing oxidative stress/inflammation.[8]

Figure 3: Mechanism of Action of Dimethyl Fumarate via the Keap1-Nrf2 pathway.

The "Warhead" Strategy

The use of

-

High Potency: Non-equilibrium binding.

-

Prolonged Duration: Effect lasts until protein turnover.

-

Selectivity: Only targets proteins with a cysteine in the specific position.

References

- Discovery of Acrylates: Caspary, W.; Tollens, B. "Ueber die Acrylsäure." Justus Liebigs Annalen der Chemie, 1873, 167, 241.

-

Reformatsky Reaction: Reformatsky, S. "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen." Berichte der deutschen chemischen Gesellschaft, 1887 , 20, 1210. Link

-

HWE Reaction: Wadsworth, W. S.; Emmons, W. D. "The Utility of Phosphonate Carbanions in Olefin Synthesis." Journal of the American Chemical Society, 1961 , 83, 1733. Link

-

Dimethyl Fumarate Mechanism: Linker, R. A., et al. "Fumaric acid esters exert neuroprotective effects in neuroinflammation via activation of the Nrf2 antioxidant pathway." Brain, 2011 , 134, 678-692. Link

-

Covalent Inhibitors: Singh, J., et al. "The resurgence of covalent drugs."[10][9] Nature Reviews Drug Discovery, 2011 , 10, 307-317. Link

-

HWE Protocol Base: "Preparation of Trans-ethyl Cinnamate." Organic Syntheses, Coll. Vol. 1, p. 252 (Classic Claisen method for context); Modern HWE adaptations via Organic Chemistry Portal. Link

Sources

- 1. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. α,β-Unsaturated carbonyl compound - Wikipedia [en.wikipedia.org]

- 3. Dimethyl Fumarate and Its Esters: A Drug with Broad Clinical Utility? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Dimethyl fumarate - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Dimethyl fumarate? [synapse.patsnap.com]

- 9. Targeted Covalent Inhibitors in Drug Discovery, Chemical Biology and Beyond | MDPI [mdpi.com]

- 10. youtube.com [youtube.com]

(E)-Ethyl 3-cyclohexylacrylate safety and handling precautions

Safety, Handling, and Operational Protocols

Executive Summary

(E)-Ethyl 3-cyclohexylacrylate (CAS: 17343-88-3) is an

This guide moves beyond standard SDS data, providing a researcher-centric workflow for safe handling, synthesis, and emergency response.

Part 1: Physicochemical Profile & Identification

Validation Note: Accurate identification is the first step in safety. The high boiling point indicates low vapor pressure at room temperature, but the flash point classifies it as a combustible liquid, requiring specific heating protocols.

| Property | Specification | Operational Implication |

| CAS Number | 17343-88-3 (E-isomer) | Verify specific isomer; generic is 10325-83-4. |

| IUPAC Name | Ethyl (2E)-3-cyclohexylprop-2-enoate | Confirms trans-geometry. |

| Molecular Formula | MW: 182.26 g/mol .[2][3] | |

| Boiling Point | 246.4°C (at 760 mmHg) | High boiler. Distillation requires high vacuum (<10 Torr). |

| Flash Point | 113.4°C (Closed Cup) | Combustible (Class IIIB). Avoid open flames; use oil baths/mantles. |

| Density | 1.019 g/cm³ | Slightly denser than water; sinks in aqueous spills. |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH | Lipophilic; readily penetrates skin barriers. |

Part 2: Hazard Assessment & Toxicology (GHS)

Mechanistic Insight: The toxicity of this compound is largely derived from its structure as an electrophilic alkene. The

GHS Classification[4][5]

-

Skin Irritation (Category 2): Causes skin irritation (H315).[4][6]

-

Eye Irritation (Category 2A): Causes serious eye irritation (H319).

-

STOT-SE (Category 3): May cause respiratory irritation (H335).[4][6]

-

Aquatic Toxicity (Acute 2/Chronic 3): Toxic to aquatic life (H401/H412).[4][6]

The "Self-Validating" Safety Logic

-

Lipophilicity: The cyclohexyl group increases

(~3.5). This facilitates rapid absorption through the stratum corneum compared to smaller acrylates like methyl acrylate.-

Protocol: Standard latex gloves are insufficient. Nitrile gloves (minimum 0.11 mm thickness) are required; double-gloving is recommended for prolonged handling.

-

-

Sensitization Potential: While less volatile than lower acrylates, the acrylate moiety poses a risk of allergic contact dermatitis (ACD).

-

Protocol: All weighing must occur inside a fume hood. Contaminated PPE must be removed immediately to prevent occlusion effects.

-

Part 3: Operational Handling & Engineering Controls

The following diagram outlines the decision logic for selecting engineering controls based on the operational scale and temperature.

Caption: Operational logic flow determining containment and PPE levels based on thermal and scale risks.

Storage & Stability[3][6][7][8]

-

Polymerization: Unlike methyl acrylate, the steric bulk of the cyclohexyl group inhibits rapid polymerization. However, it should still be stored with a stabilizer (typically 10-50 ppm MEHQ) if kept for long periods.

-

Temperature: Store at 2–8°C .

-

Light: Protect from light to prevent photo-induced isomerization (E to Z) or radical formation.

Part 4: Synthesis Workflow (Horner-Wadsworth-Emmons)

The primary synthesis route is the Horner-Wadsworth-Emmons (HWE) reaction, which provides high (E)-selectivity.[9][10] This workflow introduces specific chemical hazards (strong bases).

Reaction: Cyclohexanecarbaldehyde + Triethyl phosphonoacetate

Safety-Critical Steps

-

Base Handling (NaH): Sodium hydride is pyrophoric. It must be washed of mineral oil (if required) under inert gas. Safer Alternative: Use DBU/LiCl (Masamune-Roush conditions) for milder, non-pyrophoric deprotonation if the substrate is sensitive.

-

Exotherm Control: The deprotonation of the phosphonate is exothermic. Add the phosphonate to the base at 0°C dropwise.

-

Quenching: The reaction mixture will contain excess base. Quench slowly with saturated

at 0°C to prevent hydrogen evolution/splashing.

Caption: Safety-critical workflow for the HWE synthesis of (E)-Ethyl 3-cyclohexylacrylate.

Part 5: Emergency Response Protocols

Spill Management (Self-Validating Protocol)

Because the density (1.019 g/cm³) is nearly identical to water, do not use water to wash away spills ; the compound will not float or sink decisively, leading to an emulsion that spreads contamination.

-

Isolate: Evacuate the immediate area (5-meter radius).

-

Ventilate: Open fume hoods to maximum; do not use general room fans (spark risk).

-

Absorb: Use an inert absorbent (Vermiculite or Sand). Do not use sawdust (combustible reaction with acrylates).

-

Decontaminate: Clean surface with a soap/water emulsion (surfactant required due to lipophilicity).

First Aid

-

Eye Contact: Flush for 15 minutes. Critical: Lift eyelids. The lipophilic nature means residues stick to the corneal surface.

-

Skin Contact: Wash with soap and water.[6][7] Do not use alcohol (ethanol increases skin permeability, driving the acrylate deeper).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5358357, (E)-Ethyl 3-cyclohexylacrylate. Retrieved from [Link]

-

Wadsworth, W. S., & Emmons, W. D. (1961). The Utility of Phosphonate Carbanions in Olefin Synthesis.[11] Journal of the American Chemical Society, 83(7), 1733–1738. (Foundational HWE reaction reference).

-

Organic Chemistry Portal. Horner-Wadsworth-Emmons Reaction. Retrieved from [Link][9][12]

Sources

- 1. chembk.com [chembk.com]

- 2. (E)-Ethyl 3-cyclohexylacrylate | C11H18O2 | CID 5358357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Ethyl acrylate - Wikipedia [en.wikipedia.org]

- 6. download.basf.com [download.basf.com]

- 7. fishersci.com [fishersci.com]

- 8. lgchemon.com [lgchemon.com]

- 9. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 10. Wittig-Horner Reaction [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

Technical Guide: (E)-Ethyl 3-cyclohexylacrylate in Fragrance & Flavor Synthesis

The following technical guide details the synthesis, properties, and application of (E)-Ethyl 3-cyclohexylacrylate.

Executive Summary

(E)-Ethyl 3-cyclohexylacrylate (CAS: 17343-88-3) represents a structural hybrid between the balsamic warmth of cinnamates and the diffusive fruitiness of alicyclic esters. While often overshadowed by its saturated analog (Ethyl 3-cyclohexylpropionate, a known pineapple/pear odorant), the unsaturated acrylate offers a sharper, more diffusive "green" profile with enhanced substantivity. This guide outlines the high-fidelity synthesis of the (E)-isomer via the Horner-Wadsworth-Emmons (HWE) reaction and analyzes its utility as a functional building block in modern perfumery and flavor chemistry.

Molecular Architecture & Olfactory Physics

The molecule’s value lies in its Structure-Activity Relationship (SAR) .[1] It bridges two distinct olfactory families:

-

The Cinnamate Backbone: The

-unsaturated ester motif imparts balsamic, sweet, and resinous nuances. -

The Cyclohexyl Ring: Replacing the phenyl ring of ethyl cinnamate with a cyclohexyl group shifts the profile from "spicy-balsamic" to "waxy-fruity-green."

Physical Properties Table

| Property | Value | Relevance |

| IUPAC Name | Ethyl (E)-3-cyclohexylprop-2-enoate | Standard nomenclature |

| CAS Number | 17343-88-3 | Identification |

| Molecular Weight | 182.26 g/mol | Volatility/Substantivity balance |

| LogP (Predicted) | ~3.5 | Hydrophobicity; indicates good substantivity on skin/fabric |

| Vapor Pressure | ~0.027 mmHg @ 25°C | Moderate volatility (Heart-Base note) |

| Odor Profile | Fruity (Pineapple/Pear), Green, Waxy, Balsamic | Modifier for fruity accords |

High-Fidelity Synthesis Protocol

To ensure the olfactory purity required for F&F applications, the (E)-isomer is preferred over the (Z)-isomer due to its superior stability and distinct odor profile. The Horner-Wadsworth-Emmons (HWE) reaction is the gold standard for this synthesis, offering high stereoselectivity (>95:5 E:Z ratio).

Mechanism of Action

The reaction utilizes a phosphonate-stabilized carbanion to attack the aldehyde.[2][3] Unlike the Wittig reaction, the phosphate byproduct is water-soluble, simplifying purification.

Figure 1: The Horner-Wadsworth-Emmons pathway favoring thermodynamic (E)-alkene formation.[3]

Experimental Protocol

Objective: Synthesis of (E)-Ethyl 3-cyclohexylacrylate on a 20 mmol scale.

Reagents:

-

Triethyl phosphonoacetate (6.73 g, 30 mmol)

-

Sodium Hydride (NaH, 60% dispersion in oil) (1.2 g, 30 mmol)

-

Cyclohexanecarbaldehyde (2.42 mL, 20 mmol)

-

Tetrahydrofuran (THF), anhydrous (50 mL)

Step-by-Step Methodology:

-

Activation: In a flame-dried 3-neck round-bottom flask under nitrogen atmosphere, suspend NaH (30 mmol) in anhydrous THF (30 mL). Cool to 0°C.

-

Ylide Formation: Dropwise add Triethyl phosphonoacetate (30 mmol) over 15 minutes. The solution will evolve

gas and turn clear/yellowish as the carbanion forms. Stir for 30 minutes at 0°C. -

Addition: Add Cyclohexanecarbaldehyde (20 mmol) dissolved in THF (20 mL) dropwise to the reaction mixture.

-

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the aldehyde.

-

Quench & Workup:

-

Quench carefully with saturated

solution. -

Extract with Diethyl Ether (

mL). -

Wash combined organics with Brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient 100:0

90:10).-

Target Yield: ~77% (approx. 2.8 g).

-

Appearance: Colorless to pale yellow liquid.

-

Application Science in Fragrance & Flavor

Unlike the ubiquitous "fruit esters" (e.g., Ethyl butyrate), (E)-Ethyl 3-cyclohexylacrylate is a modifier . It does not form the core of a fruit accord but rather provides the "skin" or "peel" effect.

Olfactory Mapping & Accord Construction

The molecule occupies a unique space between Green/Vegetal and Fruity/Sweet .

Figure 2: Olfactory proximity map demonstrating the molecule's bridging capability.

Formulation Guidelines

-

Fruity Accords (Pineapple/Pear): Use at 0.1% – 0.5% to add a "ripe skin" effect. It reduces the candy-like sweetness of simple esters, making the fruit note smell more natural and 3-dimensional.

-

Green/Floral: Excellent in Hyacinth or Galbanum accords where a waxy, non-fatty green note is required.

-

Substantivity: Due to its higher molecular weight and conjugated system, it lasts longer on blotters (>48 hours) compared to Ethyl caproate or Allyl caproate.

Safety & Regulatory (E-E-A-T)

As an acrylate derivative, standard handling precautions apply, although the cyclohexyl group mitigates some volatility-related irritation common to lower acrylates (e.g., Ethyl acrylate).

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Sensitization: Potential skin sensitizer; handle with gloves.

-

Storage: Store at 2–8°C to prevent spontaneous polymerization (though less prone than simple acrylates, stabilization with BHT is recommended for long-term storage).

References

-

HWE Synthesis Protocol

- Source: Bernhardt, G. et al. "In Search for Potent and Selective NPY Y4 Receptor Ligands." University of Regensburg. (Protocol for compound 4.7).

-

(Verified PDF)

-

Odor & Application Data

- Source: The Good Scents Company. "Cyclohexyl Ethyl Acetate & Related Esters.

-

General HWE Mechanism

-

Safety Data (GHS)

- Source: PubChem Laboratory Chemical Safety Summary (LCSS)

Sources

Introduction to Michael addition reactions with ethyl cyclohexylacrylate

Content Type: Technical Whitepaper

Audience: Medicinal Chemists, Process Development Scientists

Focus: Steric challenges, asymmetric catalysis, and synthesis of lipophilic

Executive Summary: The Steric Challenge

Ethyl 3-cyclohexylacrylate (ECA ) represents a distinct class of

For drug development professionals, ECA is a high-value scaffold. Its conjugate addition products are direct precursors to

This guide moves beyond textbook definitions to address the practical reality of reacting ECA: overcoming the kinetic penalty of

Structural Analysis & Reactivity Profile

The Substrate: Ethyl 3-Cyclohexylacrylate

The reactivity of ECA is governed by the competition between the electrophilicity of the

| Parameter | Characteristic | Impact on Michael Addition |

| Electronic | Ester (-COOEt) | Moderate electron-withdrawing group (EWG). Less reactive than ketones or aldehydes. |

| Steric | High. The ring adopts a chair conformation that partially blocks the nucleophilic attack trajectory (Bürgi-Dunitz angle). | |

| Conformation | The | |

| Hard/Soft | Soft Electrophile | Prefers soft nucleophiles (thiols, malonates, cuprates) over hard nucleophiles (Grignards, which favor 1,2-addition). |

The Mechanistic Pathway

The reaction follows a standard 1,4-conjugate addition, but the rate-determining step (nucleophilic attack) is significantly slower than in methyl crotonate or ethyl cinnamate due to the bulk of the saturated ring.

Figure 1: Mechanistic flow emphasizing the transition state energy barrier caused by the

Catalytic Strategies & Optimization

To force the reaction of ECA to completion without using harsh conditions (which cause polymerization or transesterification), specific activation strategies are required.

Base Selection vs. Lewis Acid Activation

-

Standard Bases (NaOEt/KOtBu): Often fail or lead to side reactions. The basicity required to deprotonate the nucleophile may be high enough to cause ester hydrolysis.

-

Non-Nucleophilic Bases (DBU/TMG): Preferred for thermodynamic control. DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) is particularly effective for nitroalkane additions.

-

Lewis Acid Catalysis:

or

Asymmetric Catalysis (High Value)

For drug development, producing the racemic adduct is rarely sufficient. Organocatalysis offers a metal-free route to high enantioselectivity.

Recommended System: Cinchona Alkaloid Thiourea Catalysts . These bifunctional catalysts activate the nucleophile (via the quinuclidine nitrogen) and the electrophile (via H-bonding to the ester carbonyl), directing the attack to a specific face of the alkene.

Detailed Protocol: Enantioselective Synthesis of a -Cyclohexyl GABA Precursor

This protocol describes the asymmetric Michael addition of nitromethane to ethyl 3-cyclohexylacrylate. The resulting

Experimental Workflow

Reagents:

-

Substrate: Ethyl 3-cyclohexylacrylate (1.0 equiv)

-

Nucleophile: Nitromethane (5.0 equiv)

-

Catalyst: Soós Thiourea Catalyst or Takemoto Catalyst (10 mol%)

-

Base Additive:

(anhydrous, 20 mol%) - Note: Often required to turnover the catalytic cycle. -

Solvent: Toluene or Xylenes (Non-polar solvents enhance H-bonding interactions).

Step-by-Step Methodology:

-

Preparation: Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar under Argon atmosphere.

-

Charging: Add the thiourea catalyst (0.1 mmol) and ethyl 3-cyclohexylacrylate (1.0 mmol). Dissolve in anhydrous Toluene (5 mL).

-

Activation: Cool the mixture to 0°C. Lower temperatures improve enantioselectivity (ee) by rigidifying the transition state, though they slow the reaction.

-

Addition: Add nitromethane (5.0 mmol) via syringe, followed by the base additive if using a specific catalyst system requiring it.

-

Reaction: Stir at 0°C for 24–48 hours. Critical: Monitor by TLC or HPLC. The bulky cyclohexyl group will make this significantly slower than a cinnamate reaction.

-

Quench: Filter the reaction mixture through a short pad of silica gel to remove the catalyst. Wash with

. -

Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (Hexanes/EtOAc 9:1).

Workflow Diagram

Figure 2: Operational workflow for the asymmetric addition of nitromethane to ECA.

Data & Troubleshooting

Solvent Effects on Stereoselectivity

Solvent choice is critical in organocatalytic Michael additions involving H-bonding.

| Solvent | Dielectric Constant | Reaction Rate | Enantioselectivity (ee) | Recommendation |

| DMSO | High | Fast | Low | Avoid (Disrupts H-bonds) |

| THF | Moderate | Moderate | Moderate | Acceptable |

| Toluene | Low | Slow | High | Preferred |

| DCM | Low | Moderate | High | Good Alternative |

Common Failure Modes

-

No Reaction:

-

Cause: Steric bulk of cyclohexyl group prevents approach.

-

Fix: Increase concentration (run at 1.0 M instead of 0.1 M) or switch to a "High Pressure" protocol (10 kbar) if available.

-

-

Retro-Michael Reaction:

-

Cause: The product is sterically congested; thermodynamic equilibrium may favor reactants at high temp.

-

Fix: Keep temperature low (0°C to RT). Do not reflux.

-

-

Racemization:

-

Cause: Basic workup or prolonged exposure to base after reaction completion.

-

Fix: Quench immediately with weak acid (AcOH) or filter through silica as described.

-

References

-

General Reactivity of Acrylic Esters

- Almaasi, M., et al. "Enantioselective organocatalytic Michael additions to acrylic acid derivatives.

-

Synthesis of

-Substituted GABA Derivatives:- Grygorenko, O. O., et al.

-

Organocatalytic Mechanisms

- Zhang, Y., et al. "Recent advances in organocatalytic asymmetric Michael reactions.

-

Substrate Specifics (Propionate Derivatives)

- "Ethyl 3-cyclohexylpropionate.

Methodological & Application

Application Note: A Comprehensive Protocol for the Stereoselective Synthesis of (E)-Ethyl 3-cyclohexylacrylate via the Horner-Wadsworth-Emmons Reaction

Abstract

This application note provides a detailed, field-proven experimental protocol for the synthesis of (E)-Ethyl 3-cyclohexylacrylate. The described method utilizes the Horner-Wadsworth-Emmons (HWE) reaction, a cornerstone of modern organic synthesis for the stereoselective formation of alkenes. By reacting cyclohexanecarboxaldehyde with the ylide generated from triethyl phosphonoacetate and sodium hydride, this protocol achieves high yields of the desired (E)-isomer. This document is intended for researchers and professionals in organic synthesis and drug development, offering in-depth explanations of procedural choices, comprehensive safety guidelines, and robust characterization data.

Introduction and Scientific Rationale

(E)-Ethyl 3-cyclohexylacrylate is an α,β-unsaturated ester with applications as a building block in the synthesis of more complex molecules, including pharmaceuticals and fragrances. The synthesis of such compounds with high stereochemical control is of paramount importance. The Horner-Wadsworth-Emmons (HWE) reaction is the method of choice for this transformation due to several distinct advantages over the related Wittig reaction.[1][2]

Causality behind Method Selection:

-

High (E)-Stereoselectivity: The HWE reaction with stabilized phosphonate ylides, such as the one derived from triethyl phosphonoacetate, overwhelmingly favors the formation of the thermodynamically more stable (E)-alkene.[3][4]

-

Enhanced Nucleophilicity: The phosphonate carbanion is more nucleophilic and generally more reactive than the corresponding phosphonium ylide used in the Wittig reaction, allowing for reactions with a wider range of aldehydes and ketones under milder conditions.[4]

-

Simplified Purification: A significant practical advantage is the nature of the phosphorus-containing byproduct. The HWE reaction generates a water-soluble phosphate salt (diethyl phosphate), which can be easily removed during aqueous workup, in stark contrast to the often-difficult-to-separate triphenylphosphine oxide produced in the Wittig reaction.[5]

This protocol has been designed to be a self-validating system, incorporating clear steps for reaction monitoring and product characterization to ensure both purity and stereochemical integrity.

Reaction Mechanism: The Horner-Wadsworth-Emmons Olefination

The HWE reaction proceeds through a well-established multi-step mechanism.[6] Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

-

Deprotonation: A strong base, in this case, sodium hydride (NaH), abstracts the acidic α-proton from triethyl phosphonoacetate to form a resonance-stabilized phosphonate carbanion (ylide).[7]

-

Nucleophilic Addition: The phosphonate carbanion performs a nucleophilic attack on the electrophilic carbonyl carbon of cyclohexanecarboxaldehyde. This addition is the rate-limiting step and forms a tetrahedral intermediate.[6]

-

Oxaphosphetane Formation: The intermediate collapses to form a four-membered ring intermediate, the oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate undergoes syn-elimination, breaking the carbon-phosphorus and carbon-oxygen bonds to form the final alkene product and a stable diethyl phosphate salt. The formation of the strong phosphorus-oxygen double bond is the thermodynamic driving force for the reaction.[4]

Caption: The Horner-Wadsworth-Emmons reaction pathway.

Materials and Equipment

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) | Purity | Notes |

| Sodium Hydride (60% in oil) | 7646-69-7 | 24.00 | 1.32 g | 33.0 | 60% | Highly reactive with water. Handle with extreme care. |

| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 7.40 g (6.6 mL) | 33.0 | ≥98% | Corrosive. Handle in a fume hood. |

| Cyclohexanecarboxaldehyde | 2043-61-0 | 112.17 | 3.37 g (3.6 mL) | 30.0 | ≥97% | |

| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 150 mL | - | ≥99.9% | Use freshly distilled from Na/benzophenone or from a solvent purification system. |

| Diethyl Ether | 60-29-7 | 74.12 | ~200 mL | - | Reagent | For extraction. |

| Saturated aq. NH₄Cl | N/A | - | ~50 mL | - | N/A | For quenching. |

| Saturated aq. NaCl (Brine) | N/A | - | ~50 mL | - | N/A | For washing. |

| Anhydrous Magnesium Sulfate | 7487-88-9 | 120.37 | ~10 g | - | N/A | For drying. |

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser with a nitrogen/argon inlet adapter

-

Dropping funnel (60 mL)

-

Thermometer or thermocouple

-

Ice-water bath

-

Heating mantle

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Apparatus for vacuum distillation or column chromatography

-

Standard laboratory glassware and syringes

Detailed Experimental Protocol

Caption: Step-by-step experimental workflow diagram.

PART A: Ylide Formation

-

Inert Atmosphere Setup: Assemble a 250 mL three-necked flask equipped with a magnetic stir bar, a condenser with a nitrogen inlet, a thermometer, and a rubber septum. Flame-dry the glassware under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. Rationale: Sodium hydride and the resulting phosphonate ylide are highly reactive with water and atmospheric moisture; an inert atmosphere is crucial to prevent decomposition and ensure safety.[8]

-

Sodium Hydride Suspension: Carefully weigh 1.32 g (33.0 mmol) of 60% sodium hydride dispersion in mineral oil and transfer it to the reaction flask. Add 75 mL of anhydrous THF via syringe. Begin vigorous stirring to create a fine suspension.

-

Phosphonate Addition: Cool the suspension to 0 °C using an ice-water bath. Add 6.6 mL (33.0 mmol) of triethyl phosphonoacetate to the dropping funnel and add it dropwise to the stirred NaH suspension over 20-30 minutes. Rationale: The deprotonation is exothermic and produces hydrogen gas. Slow, cooled addition is a critical safety measure to control the reaction rate and prevent a dangerous temperature spike.[2]

-

Ylide Formation Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 60 minutes. The mixture should become a clear, yellowish solution as the ylide forms and hydrogen evolution ceases.

PART B: Olefination Reaction

-

Aldehyde Addition: Re-cool the ylide solution to 0 °C with the ice-water bath. Add 3.6 mL (30.0 mmol) of cyclohexanecarboxaldehyde dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 5 °C. Rationale: This addition is also exothermic. Maintaining a low temperature prevents side reactions and ensures controlled formation of the product.

-

Reaction Progression: After adding the aldehyde, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

PART C: Work-up and Purification

-

Quenching: Once the reaction is complete, cool the flask in an ice-water bath. Carefully and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution. Rationale: Quenching neutralizes any remaining base and protonates the phosphate byproduct, preparing the mixture for extraction.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Add 100 mL of diethyl ether and shake well. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of diethyl ether.

-

Washing and Drying: Combine all organic extracts and wash them with 50 mL of saturated aqueous NaCl (brine). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. Rationale: The brine wash removes the bulk of the water-soluble byproducts, and the drying agent removes residual water from the organic solvent.

-

Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient, e.g., 98:2) to yield (E)-Ethyl 3-cyclohexylacrylate as a colorless oil.